Cas no 220714-70-5 (2-Pyridinamine,N-ethyl-3-fluoro-)

2-Pyridinamine, N-ethyl-3-fluoro-, is a fluorinated pyridine derivative with potential applications in pharmaceutical and agrochemical research. The presence of both an ethylamino and a fluorine substituent on the pyridine ring enhances its reactivity and binding affinity, making it a valuable intermediate in the synthesis of biologically active compounds. Its structural features contribute to improved metabolic stability and lipophilicity, which are critical for drug development. The compound’s well-defined molecular structure allows for precise modifications in medicinal chemistry workflows. High purity and consistent quality ensure reliable performance in research and industrial applications, particularly in the development of novel therapeutic agents and specialty chemicals.
2-Pyridinamine,N-ethyl-3-fluoro- structure
220714-70-5 structure
Product Name:2-Pyridinamine,N-ethyl-3-fluoro-
CAS No:220714-70-5
MF:C7H9FN2
MW:140.158164739609
CID:244007
PubChem ID:10558697
Update Time:2025-05-19

2-Pyridinamine,N-ethyl-3-fluoro- Chemical and Physical Properties

Names and Identifiers

    • 2-Pyridinamine,N-ethyl-3-fluoro-
    • 2-Pyridinamine,N-ethyl-3-fluoro-(9CI)
    • N-ethyl-3-fluoropyridin-2-amine
    • 220714-70-5
    • EN300-2964176
    • AKOS012027215
    • Inchi: 1S/C7H9FN2/c1-2-9-7-6(8)4-3-5-10-7/h3-5H,2H2,1H3,(H,9,10)
    • InChI Key: QODOIXVXZFBNMK-UHFFFAOYSA-N
    • SMILES: FC1=CC=CN=C1NCC

Computed Properties

  • Exact Mass: 140.07507
  • Monoisotopic Mass: 140.07497646g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 97.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 24.9Ų

Experimental Properties

  • PSA: 24.92

2-Pyridinamine,N-ethyl-3-fluoro- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2964176-0.05g
N-ethyl-3-fluoropyridin-2-amine
220714-70-5 95%
0.05g
$94.0 2023-06-01
Enamine
EN300-2964176-0.1g
N-ethyl-3-fluoropyridin-2-amine
220714-70-5 95%
0.1g
$140.0 2023-06-01
Enamine
EN300-2964176-0.25g
N-ethyl-3-fluoropyridin-2-amine
220714-70-5 95%
0.25g
$200.0 2023-06-01
Enamine
EN300-2964176-0.5g
N-ethyl-3-fluoropyridin-2-amine
220714-70-5 95%
0.5g
$374.0 2023-06-01
Enamine
EN300-2964176-1.0g
N-ethyl-3-fluoropyridin-2-amine
220714-70-5 95%
1g
$499.0 2023-06-01
Enamine
EN300-2964176-2.5g
N-ethyl-3-fluoropyridin-2-amine
220714-70-5 95%
2.5g
$978.0 2023-06-01
Enamine
EN300-2964176-5.0g
N-ethyl-3-fluoropyridin-2-amine
220714-70-5 95%
5g
$1448.0 2023-06-01
Enamine
EN300-2964176-10.0g
N-ethyl-3-fluoropyridin-2-amine
220714-70-5 95%
10g
$2146.0 2023-06-01
Aaron
AR00CH10-50mg
2-Pyridinamine,N-ethyl-3-fluoro-(9CI)
220714-70-5 95%
50mg
$155.00 2025-02-14
Aaron
AR00CH10-100mg
2-Pyridinamine,N-ethyl-3-fluoro-(9CI)
220714-70-5 95%
100mg
$218.00 2025-02-14

Additional information on 2-Pyridinamine,N-ethyl-3-fluoro-

Introduction to 2-Pyridinamine,N-ethyl-3-fluoro (CAS No: 220714-70-5)

2-Pyridinamine,N-ethyl-3-fluoro (CAS No: 220714-70-5) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural and chemical properties, serves as a crucial intermediate in the synthesis of various bioactive molecules. The presence of a fluorine atom at the 3-position of the pyridine ring and an N-ethyl group at the 2-position imparts distinct electronic and steric effects, making it a valuable building block for drug discovery programs.

The N-ethyl substituent enhances the lipophilicity of the molecule, which is often a critical factor in determining its pharmacokinetic profile. This feature makes 2-Pyridinamine,N-ethyl-3-fluoro particularly useful in designing compounds that require optimal absorption, distribution, metabolism, and excretion properties. Furthermore, the fluorine atom at the 3-position can influence metabolic stability and binding affinity to biological targets, thereby playing a pivotal role in modulating drug efficacy and selectivity.

In recent years, there has been a growing interest in fluorinated pyridine derivatives due to their potential applications in medicinal chemistry. The introduction of fluorine into aromatic rings is known to enhance metabolic stability, improve binding interactions with enzymes and receptors, and increase bioavailability. These advantages have made fluorinated pyridines indispensable in the development of modern therapeutics. 2-Pyridinamine,N-ethyl-3-fluoro exemplifies this trend, as it combines the benefits of fluorination with the versatility of pyridine chemistry.

Recent studies have highlighted the utility of 2-Pyridinamine,N-ethyl-3-fluoro in the synthesis of kinase inhibitors, which are widely used in treating cancers and inflammatory diseases. The pyridine scaffold is a common motif in kinase inhibitors due to its ability to form hydrogen bonds and hydrophobic interactions with target proteins. The N-ethyl group and the fluorine atom at the 3-position further refine these interactions, leading to more potent and selective inhibitors. For instance, modifications of this compound have shown promising results in inhibiting Janus kinases (JAKs), which are implicated in various autoimmune disorders.

Another area where 2-Pyridinamine,N-ethyl-3-fluoro has demonstrated significant potential is in the development of antiviral agents. The structural features of this compound allow it to interact with viral proteases and polymerases, thereby inhibiting viral replication. Current research is exploring its derivatives as candidates for treating emerging viral infections, including those caused by RNA viruses. The ability of fluorinated pyridines to enhance binding affinity and resistance to enzymatic degradation makes them particularly attractive for antiviral applications.

The synthesis of 2-Pyridinamine,N-ethyl-3-fluoro involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, are often employed to achieve high yields and purity. These synthetic strategies not only facilitate the production of this compound but also provide insights into developing novel synthetic routes for other fluorinated pyridines.

The pharmacological profile of 2-Pyridinamine,N-ethyl-3-fluoro is further enhanced by its ability to undergo functionalization at multiple sites. This flexibility allows medicinal chemists to modify its structure systematically, optimizing its biological activity while minimizing off-target effects. For example, introducing additional substituents at the 4-position or 5-position of the pyridine ring can fine-tune its interactions with biological targets without compromising its core pharmacophore.

In conclusion, 2-Pyridinamine,N-ethyl-3-fluoro (CAS No: 220714-70-5) is a versatile and highly valuable compound in pharmaceutical research. Its unique structural features make it an excellent candidate for designing drugs with improved pharmacokinetic properties and enhanced biological activity. As research continues to uncover new therapeutic applications for fluorinated pyridines, compounds like 2-Pyridinamine,N-ethyl-3-fluoro will undoubtedly play a central role in shaping the future of drug discovery and development.

Recommended suppliers
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.